molecular formula CClN2S2 B038560 1,2,3,5-Dithiadiazolyl radical, 4-chloro- CAS No. 118436-67-2

1,2,3,5-Dithiadiazolyl radical, 4-chloro-

Cat. No.: B038560
CAS No.: 118436-67-2
M. Wt: 139.6 g/mol
InChI Key: HHXVJSCSDJBUGP-UHFFFAOYSA-N
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Description

The 1,2,3,5-dithiadiazolyl radical, 4-chloro- is a unique compound characterized by its distinctive structure and properties This compound is part of the dithiadiazolyl family, known for their interesting electronic and magnetic properties

Preparation Methods

The synthesis of 1,2,3,5-dithiadiazolyl radicals typically involves the reaction of sulfur diimides with chlorinated organic compounds. One common method includes the reaction of sulfur dichloride with cyanogen chloride in the presence of a base, followed by the addition of a chlorinating agent to introduce the chlorine atom at the desired position . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the reactive intermediates.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale preparations are well-established and provide sufficient quantities for research purposes.

Chemical Reactions Analysis

The 1,2,3,5-dithiadiazolyl radical, 4-chloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions typically yield thiol or thioether derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other halogens or functional groups using appropriate reagents.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or iodine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The 1,2,3,5-dithiadiazolyl radical, 4-chloro- has several scientific research applications:

Mechanism of Action

The mechanism by which the 1,2,3,5-dithiadiazolyl radical, 4-chloro- exerts its effects is primarily through its radical nature. The unpaired electron in the molecule allows it to participate in various radical-mediated reactions, making it a valuable tool in studying these processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar compounds to the 1,2,3,5-dithiadiazolyl radical, 4-chloro- include other dithiadiazolyl radicals with different substituents, such as:

The uniqueness of the 4-chloro derivative lies in its stability and the specific electronic effects imparted by the chlorine substituent, making it particularly useful in certain applications.

Properties

InChI

InChI=1S/CClN2S2/c2-1-3-5-6-4-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXVJSCSDJBUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSS[N]1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152119
Record name 1,2,3,5-Dithiadiazolyl radical, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118436-67-2
Record name 1,2,3,5-Dithiadiazolyl radical, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118436672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5-Dithiadiazolyl radical, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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